![molecular formula C17H11BrN2O2S B2366279 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681157-26-6](/img/structure/B2366279.png)
4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
“4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” is a chemical compound . It is part of a series of compounds that have been synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The thiazole ring, a key component of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This makes the compound versatile and capable of participating in a variety of chemical reactions.Scientific Research Applications
- Derivatives of 4H-chromene and chromeno[2,3-b]pyridine have been synthesized and evaluated for their anti-inflammatory effects . Specifically, compounds 1b, 1c, 1h, 2d, 2j, and 2l demonstrated potent inhibition of tumor necrosis factor-α-induced nitric oxide (NO) production. Compound 2d, in particular, exhibited strong anti-inflammatory activity by suppressing carrageenan-induced rat paw edema and prostaglandin E2 formation. These findings suggest that these derivatives could serve as structural templates for new anti-inflammatory drugs.
- Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidines, structurally related to 4H-chromene derivatives, have shown anticancer properties . The presence of a toxophoric N–C–S moiety contributes to their antitumor effects. Further exploration of the anticancer potential of 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is warranted.
- Although not directly studied for this compound, related chromenes have demonstrated antioxidant activity . Investigating the antioxidant potential of 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide could be valuable.
- Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidines have exhibited antimicrobial properties . Exploring the antibacterial effects of our compound may reveal novel applications.
- 1,3,4-Thiadiazolo[3,2-a]pyrimidines, structurally related to our compound, have been reported to possess analgesic properties . Investigating whether 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide shares similar effects is intriguing.
- The synthesis of chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine core involves the use of biocompatible ionic liquid catalysts . This highlights potential applications in green chemistry and sustainable synthesis.
Anti-Inflammatory Activity
Anticancer Potential
Antioxidant Properties
Antimicrobial Effects
Analgesic Activity
Biocompatible Catalysts
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and chromenes, are known to have a wide range of biological activities . They are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It’s known that thiazoles inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are considered the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
Compounds with similar structures, such as thiazoles and chromenes, are known to affect a wide range of biological activities . These include antiglycation, anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .
Result of Action
Compounds with similar structures, such as thiazoles, have been reported to display significant antimicrobial activity .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
4-bromo-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c18-11-7-5-10(6-8-11)16(21)20-17-19-15-12-3-1-2-4-13(12)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIXCQKXRZTODY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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